molecular formula C13H20N6O3S B1216048 S-Adenosyl-3-thiopropylamine CAS No. 53186-57-5

S-Adenosyl-3-thiopropylamine

Cat. No. B1216048
CAS RN: 53186-57-5
M. Wt: 340.4 g/mol
InChI Key: FUSRAALGPJJIRO-QYVSTXNMSA-N
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Description

"S-Adenosyl-3-thiopropylamine" is a compound related to polyamine biosynthesis and is structurally similar to S-adenosylmethionine (SAM), a major biological methyl donor. It plays a role in the synthesis of spermidine, a polyamine involved in cellular processes such as DNA stabilization, transcription, translation, and cell growth.

Synthesis Analysis

The synthesis of "S-Adenosyl-3-thiopropylamine" involves affinity chromatography techniques using S-adenosyl(5')-3-thiopropylamine-Sepharose, developed for the purification of spermidine synthase from rat prostate. This method leverages the structural similarity of the compound to decarboxylated S-adenosylmethionine (decarboxy AdoMet), a substrate for spermidine synthase (Samejima & Yamanoha, 1982).

Molecular Structure Analysis

The molecular structure of "S-Adenosyl-3-thiopropylamine" facilitates its role in the biosynthesis of polyamines. The compound's structure includes a thiopropylamine group that mimics the methionine part of S-adenosylmethionine, allowing it to participate in enzymatic reactions critical for polyamine biosynthesis.

Chemical Reactions and Properties

"S-Adenosyl-3-thiopropylamine" is involved in the enzymatic synthesis of spermidine, where it acts similarly to SAM but with specificity for polyamine biosynthesis. It serves as a precursor in reactions catalyzed by aminopropyltransferase enzymes, crucial for the production of spermidine and spermine from putrescine (Pegg et al., 1989).

Physical Properties Analysis

The physical properties of "S-Adenosyl-3-thiopropylamine" include its crystalline form, as isolated from the eye of the sea catfish, showcasing its stability and structural integrity in biological systems (Ito & Nicol, 1976).

Scientific Research Applications

1. Isolation and Identification

S-Adenosyl-3-thiopropylamine has been isolated from the eye of the sea catfish (Arius felis) and characterized using chemical and spectroscopic methods (Ito & Nicol, 1976).

2. Purification of Enzymes

This compound has been used in the development of novel affinity chromatographic adsorbents for the purification of spermidine synthase from rat prostate. S-adenosyl(5')-3-thiopropylamine-Sepharose, a derivative of this compound, was instrumental in achieving the purification of the enzyme (Samejima & Yamanoha, 1982).

3. Cytotoxicity Studies

S-Adenosyl-3-thiopropylamine has been found to damage cell lines in culture, with its toxic effect depending on the type of serum added to the culture medium. This discovery highlights its potential for study in cytotoxicity and cell damage mechanisms (Kawase et al., 1979).

4. High-Performance Liquid Chromatography

A method using high-performance liquid chromatography for the simultaneous separation of natural adenosyl-sulphur compounds, including S-adenosyl-3-thiopropylamine, has been developed. This technique is useful for studying the composition of these compounds in biological samples (Zappia et al., 1980).

5. Inhibitor Synthesis and Evaluation

S-Adenosyl-3-thiopropylamine has been used in the synthesis of inhibitors for spermidine synthase, providing insights into the inhibition of polyamine biosynthesis, which is important for understanding cellular functions and potential therapeutic applications (Tang et al., 1981).

6. Biomedical Applications

This compound is also relevant in broader biomedical research, as indicated by studies involving its analogs and derivatives in various medical applications, such as antiviral activity and genetic studies (De Clercq et al., 1978; Xu et al., 2016).

Safety And Hazards

S-Adenosyl-3-thiopropylamine is classified as Acute toxicity, Oral (Category 2), H300 . It is fatal if swallowed . The safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor immediately if swallowed .

properties

IUPAC Name

(2S,3S,4R,5R)-2-(3-aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4,14H2,(H2,15,16,17)/t7-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRAALGPJJIRO-QYVSTXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201247
Record name S-Adenosyl-3-thiopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Adenosyl-3-thiopropylamine

CAS RN

53186-57-5
Record name S-Adenosyl-3-thiopropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53186-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Adenosyl-3-thiopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053186575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-3-thiopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(5'-Adenosyl)-3-thiopropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
K Samejima, B Yamanoha - Archives of biochemistry and biophysics, 1982 - Elsevier
… The S-adenosyl(5′)-3-thiopropylamine-Sepharose was prepared by an alkylation on sulfur of S-adenosyl-3-thiopropylamine by bromoacetamidohexyl-Sepharose under mild acidic …
Number of citations: 62 www.sciencedirect.com
M KAWASE, K SAMEJIMA, M OKADA… - Journal of pharmacobio …, 1979 - jstage.jst.go.jp
… S—Adenosyl—3-thiopropylamine (ATPA) damaged all three cell lines examined. The toxic effect was dependent on the kind of serum added in the culture medium. The serum …
Number of citations: 3 www.jstage.jst.go.jp
YIHS WU - 1975 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 LGGLGGGGGGGG GGG aLLLL This material was produced from a microfilm copy of the …
Number of citations: 1 search.proquest.com
S Ito, JA Nicol - Biochemical Journal, 1976 - ncbi.nlm.nih.gov
… shown to be S-adenosyl-3-thiopropylamine by chemical and … B may be S-adenosyl-3-thiopropylamine (decarboxylated S-… of S-adenosyl-3-thiopropylamine from the eye of the catfish. …
Number of citations: 9 www.ncbi.nlm.nih.gov
G Cacciapuoti, M Porcelli… - European Journal of …, 1986 - Wiley Online Library
… On the other hand, its decarboxylated product, namely S-adenosyl-3-thiopropylamine, is a powerful competitive inhibitor with respect to decarboxy-AdoMet, (Ki = 2.45 pM, data not …
Number of citations: 44 febs.onlinelibrary.wiley.com
H Hibasami, RT Borchardt, SY Chen… - Biochemical …, 1980 - portlandpress.com
… sulphoxide was prepared by oxidation of S-adenosyl-3-thiopropylamine with 30% (… S-Adenosyl3-thiopropylamine sulphone was prepared by oxidation of S-adenosyl-3-thiopropylamine …
Number of citations: 145 portlandpress.com
S Ito - Methods in Enzymology, 1983 - europepmc.org
Isolation of S-adenosyl-3-thiopropylamine. - Abstract - Europe PMC … Isolation of S-adenosyl-3-thiopropylamine. … Isolation of S-adenosyl-3-thiopropylamine from the eye of the sea catfish (Arius felis). …
Number of citations: 2 europepmc.org
RT Borchardt, YS Wu - Journal of Medicinal Chemistry, 1974 - ACS Publications
… isopropylidene-5'-Sadenosyl-3-thiopropylamine (300 mg, 0.78 … ) of the desired 5'-S-adenosyl-3-thiopropylamine bisulfate (1), … 2',3'-Isopropylidene-5'-S-adenosyl-3-thiopropylamine (510 …
Number of citations: 108 pubs.acs.org
CSG Pugh, RT Borchardt, HO Stone - Biochemistry, 1977 - ACS Publications
Structural analogues of S-adenosyl-L-homocys-teine (AdoHcy), with modifications in the amino acid, base, or sugar portion of this molecule, were evaluated in vitro for their abilities to …
Number of citations: 81 pubs.acs.org
E Usdin, RT Borchardt, CR Creveling, HO Stone… - … held at the Lake of the …, 1982 - Springer
Despite significant advances in understanding the mechanisms of viral replication, many questions remain unanswered. Specific inhibitors which block key steps in the replication cycle …
Number of citations: 0 link.springer.com

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